molecular formula C16H24N2OSi B8271880 5-cyclopropyl-1-(2-trimethylsilanylethoxymethyl)-1H-indazole

5-cyclopropyl-1-(2-trimethylsilanylethoxymethyl)-1H-indazole

Cat. No. B8271880
M. Wt: 288.46 g/mol
InChI Key: LJKWFJDRHUWIGG-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a 1 L round-bottomed flask, 5-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (1.7 g, 5.89 mmol) was dissolved in a solution of dichloromethane (292 mL) and trifluoroacetic acid (194 mL). After stirring at room temperature overnight, the reaction mixture was concentrated under reduced pressure. The resultant crude solid was dissolved in dichloromethane and ethylenediamine (24.2 mL, 5.89 mmol) was added. After stirring at room temperature overnight, the reaction mixture was poured onto water (50 mL) and extracted with EtOAc (2×100 mL). The organic layers were dried over MgSO4 and concentrated under reduced pressure to afford 1 g of 5-cyclopropyl-1H-indazole that was used without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
292 mL
Type
solvent
Reaction Step One
Quantity
194 mL
Type
solvent
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]3[C:10](=[CH:11][CH:12]=2)[N:9](COCC[Si](C)(C)C)[N:8]=[CH:7]3)[CH2:3][CH2:2]1.C(N)CN>ClCCl.FC(F)(F)C(O)=O>[CH:1]1([C:4]2[CH:5]=[C:6]3[C:10](=[CH:11][CH:12]=2)[NH:9][N:8]=[CH:7]3)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(CC1)C=1C=C2C=NN(C2=CC1)COCC[Si](C)(C)C
Name
Quantity
292 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
194 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
24.2 mL
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant crude solid was dissolved in dichloromethane
STIRRING
Type
STIRRING
Details
After stirring at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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